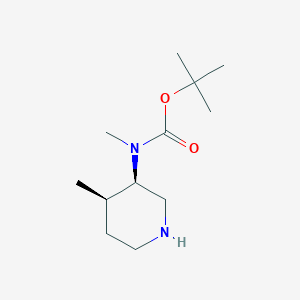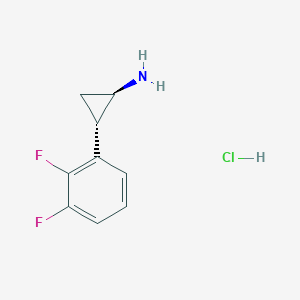![molecular formula C32H20 B3108232 7,12-Diphenylbenzo[k]fluoranthene CAS No. 16391-62-1](/img/structure/B3108232.png)
7,12-Diphenylbenzo[k]fluoranthene
Vue d'ensemble
Description
7,12-Diphenylbenzo[k]fluoranthene is a chemical compound . It has a complex structure with unique properties, making it valuable for various applications in scientific research.
Synthesis Analysis
The synthesis of 7,12-Diphenylbenzo[k]fluoranthene involves several steps. Upon oxidation at a platinum electrode, (7,12-diphenyl)benzo[k]fluoranthene undergoes intermolecular dehydrogenative coupling to form bis-4,4’-(7,12-diphenyl)benzo[k]fluoranthene . Further oxidation of this product results in a much slower intramolecular coupling reaction that yields dibenzo{[f,f’]-4,4’,7,7’-tetraphenyl}diindeno[1,2,3-cd:1’,2’,3’-lm]perylene . This compound can also be synthesized via bulk electrolysis .Molecular Structure Analysis
The molecular formula of 7,12-Diphenylbenzo[k]fluoranthene is C32H20 . The average mass is 404.501 Da and the monoisotopic mass is 404.156494 Da .Chemical Reactions Analysis
Upon oxidation at a platinum electrode, (7,12-diphenyl)benzo[k]fluoranthene undergoes intermolecular dehydrogenative coupling . This reaction is followed by a slower intramolecular coupling reaction .Physical And Chemical Properties Analysis
7,12-Diphenylbenzo[k]fluoranthene has a density of 1.2±0.1 g/cm3, a boiling point of 613.8±35.0 °C at 760 mmHg, and a flash point of 324.4±20.1 °C . It has a molar refractivity of 139.5±0.3 cm3, a polarizability of 55.3±0.5 10-24 cm3, and a molar volume of 326.7±3.0 cm3 .Applications De Recherche Scientifique
Synthetic Organic Chemistry
As an important subclass of polycyclic aromatic hydrocarbons (PAHs), fluoranthenes, including 7,12-Diphenylbenzo[k]fluoranthene, continue to attract significant attention in synthetic organic chemistry . They are used in the synthesis of various organic compounds, contributing to the development of new synthetic methods .
Materials Science
Fluoranthenes have found a plethora of applications in materials science . Their unique photophysical and fluorescence properties make them ideal for use in various materials, including organic electronics .
Electronic Materials
The interesting electrochemical, photochemical, and photophysical properties of fluoranthenes have led to their increased use in electronic materials . They are used in the development of various electronic devices, contributing to advancements in technology .
Analytical Reagents
Fluoranthenes are also used as analytical reagents . Their unique properties make them useful in various analytical techniques, contributing to the accuracy and efficiency of these methods .
Natural Product Synthesis
Fluoranthenes are used in the total syntheses of natural products featuring the benzo[j]fluoranthene skeleton . This allows for the production of these natural products in a more efficient and sustainable manner .
Development of New Catalytic Methods
Research interests also include the development of new catalytic methods for accessing heterocyclic frameworks . Fluoranthenes, including 7,12-Diphenylbenzo[k]fluoranthene, play a crucial role in this research .
Mécanisme D'action
Target of Action
It is known that this compound interacts with certain molecular structures during its mechanism of action .
Mode of Action
Upon oxidation at a platinum electrode, 7,12-Diphenylbenzo[k]fluoranthene undergoes intermolecular dehydrogenative coupling . This process forms bis-4,4’-(7,12-diphenyl)benzo[k]fluoranthene . Further oxidation of this product results in a slower intramolecular coupling reaction .
Biochemical Pathways
The compound’s interaction with its targets leads to changes in molecular structures, suggesting that it may influence various biochemical pathways .
Result of Action
The compound’s ability to undergo intermolecular dehydrogenative coupling and intramolecular coupling suggests that it can induce significant molecular transformations .
Propriétés
IUPAC Name |
7,12-diphenylbenzo[k]fluoranthene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H20/c1-3-11-22(12-4-1)29-24-17-7-8-18-25(24)30(23-13-5-2-6-14-23)32-27-20-10-16-21-15-9-19-26(28(21)27)31(29)32/h1-20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YONDEBNCTLTCRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C4=CC=CC5=C4C(=CC=C5)C3=C(C6=CC=CC=C62)C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H20 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,12-Diphenylbenzo[k]fluoranthene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key photophysical properties of 7,12-Diphenylbenzo[k]fluoranthene and how are they affected by structural modifications?
A1: 7,12-Diphenylbenzo[k]fluoranthene (DPBF) exhibits interesting photophysical properties, particularly its blue electroluminescence. Studies have shown that DPBF displays an emission maximum (ELmax) at 436 nm and 454 nm, categorized within the deep-blue region. [] This emission profile makes DPBF a promising candidate for deep-blue organic light-emitting diodes (OLEDs).
Q2: How does 7,12-Diphenylbenzo[k]fluoranthene behave electrochemically, and what interesting reactions can occur upon its oxidation?
A2: 7,12-Diphenylbenzo[k]fluoranthene (DPBF) exhibits intriguing electrochemical behavior, particularly upon oxidation. Cyclic voltammetry studies have revealed that DPBF undergoes an intermolecular dehydrogenative coupling reaction when oxidized at a platinum electrode. [] This reaction leads to the formation of bis-4,4'-(7,12-diphenyl)benzo[k]fluoranthene. Further oxidation of this dimerized product initiates a slower intramolecular coupling process, ultimately yielding dibenzo{[f,f']-4,4',7,7'-tetraphenyl}diindeno[1,2,3-cd:1',2',3'-lm]perylene. []
Q3: Can 7,12-Diphenylbenzo[k]fluoranthene be used in electroluminescent devices, and how does its structure relate to its performance in these applications?
A3: Yes, 7,12-Diphenylbenzo[k]fluoranthene (DPBF) demonstrates potential for use in electroluminescent devices, specifically as an emitting layer in OLEDs. [] This is attributed to its deep-blue emission, with peaks observed at 436 nm and 454 nm. [] Notably, devices utilizing DPBF as an emitting layer have exhibited promising performance, achieving a high efficiency of 2.11 cd/A and desirable color coordinates of (0.161, 0.131) within the deep-blue region. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



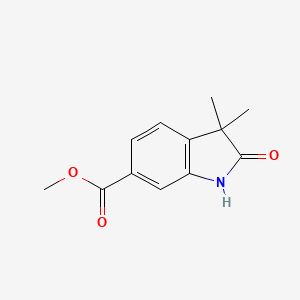
![tert-Butyl N-({4-aminobicyclo[2.2.1]heptan-1-yl}methyl)carbamate](/img/structure/B3108163.png)
![N-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]-N-methyl-piperidin-4-amine](/img/structure/B3108170.png)
![Tert-butyl (4-(aminomethyl)bicyclo[2.1.1]hexan-1-yl)carbamate](/img/structure/B3108187.png)
![Methyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B3108191.png)

![Methyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B3108196.png)
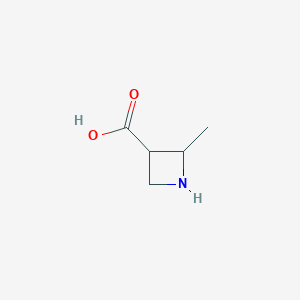

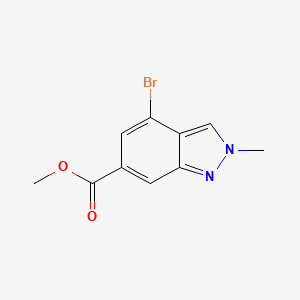
![tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B3108240.png)
![2,2-Dimethyl-4-oxobenzo[1,3]dioxin-5-yl triflate](/img/structure/B3108246.png)
